molecular formula C27H20N2O2S B11107939 2-(1,3-benzothiazol-2-yl)-5-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol

2-(1,3-benzothiazol-2-yl)-5-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol

Cat. No.: B11107939
M. Wt: 436.5 g/mol
InChI Key: VLORKKPPTZPXJW-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL is a complex organic compound that features a benzothiazole ring and a benzylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the benzothiazole ring through cyclization reactions.
  • Introduction of the benzylideneamino group via condensation reactions.
  • Final coupling of the benzothiazole and benzylideneamino moieties under specific conditions such as the presence of catalysts, controlled temperature, and pH.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the benzothiazole ring.

    Reduction: Reduction reactions could be used to modify the benzylideneamino group.

    Substitution: Various substitution reactions might be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Sensing: Potential use in chemical sensors due to its unique electronic properties.

Biology

    Antimicrobial: Possible applications as an antimicrobial agent.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Dyes and Pigments:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL would depend on its specific application. For instance, as an antimicrobial agent, it might disrupt microbial cell membranes or inhibit essential enzymes. In catalysis, it could act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)phenol: Lacks the benzylideneamino group.

    5-({(E)-1-[4-(Benzyloxy)phenyl]methylidene}amino)phenol: Lacks the benzothiazole ring.

Uniqueness

The unique combination of the benzothiazole ring and the benzylideneamino group in 2-(1,3-BENZOTHIAZOL-2-YL)-5-({(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)PHENOL may confer distinct electronic, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H20N2O2S

Molecular Weight

436.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-phenylmethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C27H20N2O2S/c30-25-16-21(12-15-23(25)27-29-24-8-4-5-9-26(24)32-27)28-17-19-10-13-22(14-11-19)31-18-20-6-2-1-3-7-20/h1-17,30H,18H2

InChI Key

VLORKKPPTZPXJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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